REACTION_CXSMILES
|
[N:1]1([C:7]2[N:12]=[C:11]([C:13]3[C:14]([C:20]([F:23])([F:22])[F:21])=[CH:15][C:16]([NH2:19])=[N:17][CH:18]=3)[CH:10]=[C:9]([N:24]3[CH2:29][CH2:28][O:27][CH2:26][CH2:25]3)[N:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.CC(C)=O.[ClH:34]>O>[ClH:34].[OH2:4].[N:1]1([C:7]2[N:12]=[C:11]([C:13]3[C:14]([C:20]([F:23])([F:21])[F:22])=[CH:15][C:16]([NH2:19])=[N:17][CH:18]=3)[CH:10]=[C:9]([N:24]3[CH2:25][CH2:26][O:27][CH2:28][CH2:29]3)[N:8]=2)[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1 |f:4.5.6|
|
Name
|
|
Quantity
|
34.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
Stir the slurry at 25° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Charge a nitrogen-
|
Type
|
CUSTOM
|
Details
|
flushed 2 L reactor
|
Type
|
ADDITION
|
Details
|
Add 3 mg of seed
|
Type
|
CUSTOM
|
Details
|
Solids formed
|
Type
|
TEMPERATURE
|
Details
|
Heat the batch
|
Type
|
TEMPERATURE
|
Details
|
to reflux (55-56° C.)
|
Type
|
TEMPERATURE
|
Details
|
maintain
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
Cool to 20° C. over 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
Cool to 5° C. over 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filter the solids
|
Type
|
WASH
|
Details
|
Wash the filter cake with 80 mL of 5° C. acetone
|
Type
|
CUSTOM
|
Details
|
dry the solids at 40° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.O.N1(CCOCC1)C1=NC(=CC(=N1)C=1C(=CC(=NC1)N)C(F)(F)F)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.4 g | |
YIELD: PERCENTYIELD | 75.7% | |
YIELD: CALCULATEDPERCENTYIELD | 151.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |